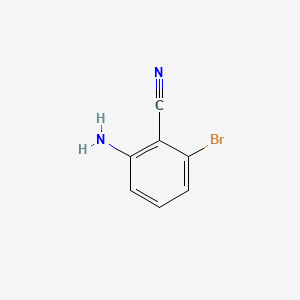

2-Amino-6-bromobenzonitrile

Description

Structural Significance and Reactivity Profile in Organic Chemistry

The chemical behavior of 2-Amino-6-bromobenzonitrile is dictated by the interplay of its three key functional groups. The amino (-NH2) group acts as a nucleophile and a directing group in electrophilic aromatic substitution. The bromine (-Br) atom is a versatile handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile (-C≡N) group can participate in cyclization reactions and can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility. This trifunctional nature allows for sequential and regioselective modifications, making it a highly valuable intermediate.

The compound's physical and chemical properties are summarized below:

| Property | Value |

| CAS Number | 77326-62-6 nih.govsigmaaldrich.com |

| Molecular Formula | C₇H₅BrN₂ nih.gov |

| Molecular Weight | 197.03 g/mol nih.gov |

| Appearance | Off-white to pale brown crystalline powder |

| Melting Point | 152-154 °C |

| Solubility | Soluble in methanol, DMF, and DMSO biomol.com |

| IUPAC Name | This compound nih.gov |

| SMILES | C1=CC(=C(C(=C1)Br)C#N)N uni.lu |

| InChIKey | ZKZYTSGUONPOPF-UHFFFAOYSA-N sigmaaldrich.com |

This table is populated with data from multiple sources.

Precedence of Halogenated Aminobenzonitriles in Synthetic Paradigms

Halogenated aminobenzonitriles are a well-established class of intermediates in organic synthesis, prized for their role in the construction of nitrogen-containing heterocycles. nih.gov The strategic placement of halogen and amino groups allows for a range of synthetic manipulations. For instance, the Sandmeyer reaction, a classic method for introducing a variety of functional groups onto an aromatic ring, often proceeds via a diazotized aminobenzonitrile intermediate. smolecule.com Furthermore, the presence of a halogen atom facilitates modern cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which have become indispensable tools for the synthesis of complex molecules, including pharmaceuticals and advanced materials. The study of various positional isomers of halogenated aminobenzonitriles has revealed that the specific arrangement of the functional groups significantly influences the compound's reactivity and the properties of the resulting products. smolecule.com

Broadening Horizons: Current Gaps and Future Trajectories in this compound Studies

While this compound has demonstrated its utility, there remain underexplored areas of its chemical space. A significant focus of ongoing research is the development of more efficient and sustainable catalytic systems for its transformations. There is also potential for the discovery of novel bioactive molecules derived from this scaffold. Future research is likely to focus on its application in the synthesis of novel materials with tailored electronic and photophysical properties. The development of new synthetic methodologies that leverage the unique reactivity of this compound will continue to be a key research trajectory. As the demand for complex organic molecules grows, the importance of versatile building blocks like this compound is set to increase, promising new discoveries in medicinal chemistry and materials science.

Interactive Data Tables of Reactions

The following tables summarize key reactions involving this compound, showcasing its versatility in organic synthesis.

Suzuki-Miyaura Coupling Reactions

This table illustrates the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Amino-6-phenylbenzonitrile | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 2-Amino-6-(4-methoxyphenyl)benzonitrile | 92 |

| 3-Thienylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 2-Amino-6-(thiophen-3-yl)benzonitrile | 78 |

This data is a representative compilation from various synthetic reports.

Synthesis of Quinazoline (B50416) Derivatives

This table highlights the application of this compound in the synthesis of quinazoline derivatives, a common scaffold in medicinal chemistry.

| Reactant(s) | Catalyst/Reagent | Conditions | Product | Yield (%) |

| Formic acid | - | Reflux | 4-Bromo-3,4-dihydroquinazolin-4-one | 75 |

| Benzaldehyde, NH₄Cl | CuI | DMSO, 120 °C | 2-Phenyl-4-bromoquinazoline | 68 |

| Carbon dioxide | DBU | 80 °C, 1 atm | 5-Bromo-1H-quinazoline-2,4-dione | 90 |

This data is a representative compilation from various synthetic reports.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZYTSGUONPOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431045 | |

| Record name | 2-amino-6-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77326-62-6 | |

| Record name | 2-amino-6-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 6 Bromobenzonitrile and Its Structural Analogues

Precursor Synthesis and Regioselective Functionalization

The synthesis of 2-Amino-6-bromobenzonitrile typically relies on the regioselective bromination of a suitable precursor, most commonly 2-aminobenzonitrile (B23959) (anthranilonitrile). The directing effect of the amino group, an ortho-, para-director, and the meta-directing nature of the nitrile group can lead to mixtures of products. However, specific reaction conditions can favor the formation of the desired 2,6-disubstituted product.

One effective method involves the oxidative bromination of 2-aminobenzonitrile. For instance, using a system of potassium bromide (KBr) and sodium perborate (B1237305) (NaBO₃·4H₂O) in acetic acid can achieve bromination. The reaction rate is significantly enhanced by the addition of a catalytic amount of ammonium (B1175870) molybdate, allowing the reaction to proceed to completion in a few hours at room temperature. While this method often yields the 5-bromo isomer as the major product due to the strong para-directing effect of the amino group, careful control of stoichiometry and conditions is crucial to influence the regiochemical outcome.

Alternative strategies can be envisioned starting from different precursors. For example, a synthetic sequence beginning with 2,6-dihalogenated benzonitriles, such as 2-fluoro-6-bromobenzonitrile, can undergo nucleophilic aromatic substitution (SₙAr) of the more labile fluorine atom with an amino source to yield the target compound. Another potential route involves the functionalization of a pre-brominated aniline, followed by the introduction of the nitrile group, for instance, via a Sandmeyer reaction on a corresponding aminobromoaniline precursor.

| Starting Material | Reagents | Catalyst | Reaction Time | Major Isomer | Yield |

|---|---|---|---|---|---|

| 2-Aminobenzonitrile | KBr, NaBO₃·4H₂O, AcOH | None | 14 h | 5-Bromo | Good |

| 2-Aminobenzonitrile | KBr, NaBO₃·4H₂O, AcOH | Ammonium Molybdate (1 mol%) | 3 h | 5-Bromo | Excellent |

Derivatization Strategies from this compound Core

The unique arrangement of functional groups in this compound allows for a wide array of derivatization strategies, enabling its use as a scaffold for constructing diverse and complex molecules.

The chemical reactivity of this compound is characterized by the distinct properties of its functional groups. The amino group (–NH₂) is nucleophilic and can readily participate in reactions such as acylation, alkylation, and sulfonylation. The nitrile group (–C≡N) carbon is electrophilic and susceptible to attack by strong nucleophiles. For example, Grignard reagents or organolithium compounds can add across the carbon-nitrogen triple bond to form ketimine intermediates after hydrolysis, which are precursors to ketones. researchgate.net Palladium-catalyzed additions of reagents like sodium arylsulfinates to the nitrile group have also been developed, providing a direct route to o-aminobenzophenones. mdpi.com

Furthermore, the nitrile group can undergo hydration under acidic or basic conditions to yield the corresponding amide, 2-amino-6-bromobenzamide, or complete hydrolysis to the carboxylic acid, 2-amino-6-bromobenzoic acid. These transformations convert the nitrile into other valuable functional groups for further synthetic elaboration.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a functional group on the ring, known as a directed metalation group (DMG), complexes with an organolithium reagent (like n-butyllithium), directing the deprotonation of the adjacent ortho-position. uwindsor.caorganic-chemistry.org The amino group in this compound, particularly after protection as an amide or carbamate, can serve as an effective DMG. This would direct lithiation to the C3 position, creating a nucleophilic center that can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), thus introducing a new substituent with high regiocontrol. This method provides a pathway to contiguously substituted aromatic compounds that are often difficult to access through classical electrophilic aromatic substitution.

Functional group interconversion (FGI) is another key strategy. Besides the nitrile transformations mentioned previously, the bromine atom can be replaced through various metal-catalyzed cross-coupling reactions (see Section 2.3.2). The amino group can be converted into other functionalities; for instance, it can be diazotized and subsequently replaced by a range of other groups via Sandmeyer or related reactions, further expanding the synthetic utility of the core scaffold.

Nucleophilic and Electrophilic Transformations at Aromatic and Nitrile Positions

Cascade and Multicomponent Reactions Utilizing this compound Scaffolds

The true synthetic power of this compound is realized in cascade and multicomponent reactions, where its multiple functional groups react sequentially in one pot to rapidly build molecular complexity, particularly in the construction of heterocyclic systems.

The ortho-disposed amino and nitrile groups are perfectly poised for annulation reactions, where a new ring is fused onto the benzene (B151609) core. This is a widely used strategy for the synthesis of quinazolines and related heterocycles. For example, 2-aminobenzonitriles can react with carbon dioxide (CO₂) in the presence of a suitable catalyst to form quinazoline-2,4(1H,3H)-diones. clockss.orgmdpi.com They can also react with various partners like alkylidene malonates to yield tetrahydroquinazolines rsc.org or with activated alkynes in the presence of a Lewis acid to form 4-aminoquinolines. thieme-connect.comorganic-chemistry.org A transition-metal-free reaction between 2-aminobenzonitriles and ynones, promoted by a base, also affords multisubstituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitrile | Alkylidene Malonates | SnCl₄ | Tetrahydroquinazolines | rsc.org |

| 2-Aminobenzonitrile | Activated Alkynes | FeCl₃ | 4-Aminoquinolines | organic-chemistry.org |

| 2-Aminobenzonitrile | CO₂ | Ionic Liquid Catalyst | Quinazoline-2,4(1H,3H)-diones | clockss.org |

| 2-Aminobenzonitrile | Ynones | Cs₂CO₃, DMSO | 4-Aminoquinolines | cardiff.ac.uk |

A highly effective strategy for creating complex heterocyclic systems involves a two-stage process beginning with a metal-catalyzed cross-coupling reaction at the bromine position, followed by an intramolecular cyclization. The bromine atom in this compound is well-suited for a variety of such reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.

A notable example is the synthesis of substituted 3-aminoindazoles. organic-chemistry.org This can be achieved in a two-step sequence starting from 2-bromobenzonitriles. organic-chemistry.orgacs.orgnih.gov The first step is a palladium-catalyzed N-arylation with a hydrazine (B178648) derivative (e.g., benzophenone (B1666685) hydrazone), followed by an acid-mediated deprotection and cyclization where the newly formed N-N bond attacks the nitrile carbon to form the pyrazole (B372694) ring of the indazole system. organic-chemistry.orgacs.org Alternatively, copper-catalyzed cascade processes can couple 2-bromobenzonitriles with hydrazine derivatives, leading directly to the 3-aminoindazole products. acs.org

In another pathway, a Suzuki coupling can be used to introduce an aryl group at the 6-position. chemicalbook.com If this new aryl group contains a suitable functional group, a subsequent intramolecular reaction with either the amino or nitrile group can lead to the formation of polycyclic aromatic systems. For instance, coupling with an arylboronic acid bearing an alkyne could be followed by a cyclization involving the amino group to construct a new nitrogen-containing ring. These sequential pathways provide a modular and powerful approach to building libraries of complex, drug-like heterocyclic molecules from the this compound scaffold.

Annulation Reactions for Nitrogen Heterocycle Construction

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis is central to the modern synthesis and derivatization of this compound, enabling reactions that would otherwise be inefficient or impossible. Methodologies based on transition metals, organocatalysts, and sustainable protocols have been developed to construct and modify this valuable molecular framework, providing access to diverse and complex chemical entities.

Transition metal catalysis has revolutionized organic synthesis, and its application to this compound and its analogues has enabled the efficient formation of carbon-carbon and carbon-heteroatom bonds. eie.gr Palladium, nickel, and copper complexes are prominent in these transformations, facilitating a range of cross-coupling reactions. eie.grchemscene.com

A notable application is the palladium-catalyzed Buchwald-Hartwig amination. This reaction has been employed in a one-pot, two-stage synthesis of 9-aminoacridines, starting from various 2-bromobenzonitriles and arylamines. arkat-usa.org In a typical procedure, the amination is followed by an acid-mediated cycloaromatization. arkat-usa.org For instance, the reaction of 2-bromobenzonitrile (B47965) with p-anisidine (B42471) can be performed on a gram scale, yielding the product in 82% isolated yield. arkat-usa.org The methodology is robust, tolerating a variety of functional groups on the 2-bromobenzonitrile core, including fluoro, chloro, and trifluoromethyl groups, providing the corresponding 9-aminoacridine (B1665356) products in good to excellent yields (85-89%). arkat-usa.org

Copper catalysis offers another powerful avenue for the derivatization of 2-bromobenzonitriles. A CuBr-catalyzed cascade process has been developed for the synthesis of substituted 3-aminoindazoles from 2-halobenzonitriles and hydrazine carboxylic esters. acs.org This method allows for the construction of the indazole ring system in a single step from readily available starting materials. Similarly, a palladium-catalyzed two-step sequence involving the arylation of benzophenone hydrazone with a 2-bromobenzonitrile followed by acidic deprotection and cyclization provides an alternative route to 3-aminoindazoles. acs.org

Nickel-catalyzed cross-coupling reactions have also emerged as a potent tool, particularly for C(sp²)-S bond formation. uni-regensburg.de A Brønsted acid-promoted, nickel-catalyzed thioetherification has been shown to be effective with ortho-substituted 2-bromobenzonitriles, producing the desired cross-coupling products in good yields. uni-regensburg.de Furthermore, the coupling of transition-metal catalysis with electrochemistry, such as using an alternating current (AC), has been demonstrated for nickel-catalyzed amination, etherification, and esterification of aryl bromides, showcasing the potential for novel activation modes. acs.org

| Reaction Type | Substrates | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination / Cycloaromatization | 2-Bromo-4-(trifluoromethyl)benzonitrile + Aniline | Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | Toluene, BF₃·OEt₂, 100°C, 24h | 9-Aminoacridine derivative | 87 | arkat-usa.org |

| Buchwald-Hartwig Amination / Cycloaromatization | 2-Bromo-4-chlorobenzonitrile + Aniline | Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | Toluene, BF₃·OEt₂, 100°C, 24h | 9-Aminoacridine derivative | 89 | arkat-usa.org |

| Coupling/Condensation Cascade | 2-Bromobenzonitriles + Hydrazine Carboxylic Esters | CuBr | 60-90°C | 3-Aminoindazoles | N/A | acs.org |

| Thioetherification | ortho-Substituted 2-bromobenzonitrile + Thiols | Nickel Bromide Trihydrate, HBr | Blue light irradiation, room temp | C(sp²)-S Cross-Coupling Product | Good to Near-Quantitative | uni-regensburg.de |

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a sustainable alternative to metal-based systems. hilarispublisher.com These metal-free approaches avoid the cost and potential toxicity associated with transition metals and have been successfully applied to the synthesis of heterocyclic structures from aminobenzonitrile precursors.

A significant metal-free protocol involves the base-promoted synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles and ynones. cardiff.ac.uk The reaction proceeds via an aza-Michael addition followed by intramolecular annulation. Using a strong base like potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) at 100°C, a variety of multisubstituted 4-aminoquinolines can be obtained in good to excellent yields. cardiff.ac.uk For example, the reaction of 2-amino-4-bromobenzonitrile (B1277943) with 1,3-diphenylprop-2-yn-1-one furnishes the corresponding 4-aminoquinoline (B48711) product in 78% yield. cardiff.ac.uk This method is valued for its operational simplicity and broad substrate scope. cardiff.ac.uk

Another metal-free approach enables the synthesis of dibenzo[b,f] evitachem.comchemicalbook.comoxazepin-11-amines from 2-fluorobenzonitriles and 2-aminophenols. rsc.org While 2-fluorobenzonitriles are the preferred substrate due to the higher leaving group ability of fluoride (B91410) in nucleophilic aromatic substitution, the study demonstrated that 2-bromobenzonitrile could also be used, albeit with a lower yield of 17% for the desired product. rsc.org The reaction is typically promoted by a base such as potassium phosphate (B84403) (K₃PO₄) in a polar aprotic solvent like DMF. rsc.org The proposed mechanism involves a base-promoted nucleophilic substitution to form an aryl ether intermediate, which then undergoes an intramolecular addition of the amino group to the nitrile. rsc.org

| Reaction Type | Substrates | Catalyst/Promoter | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aza-Michael/Annulation | 2-Amino-4-bromobenzonitrile + 1,3-Diphenylprop-2-yn-1-one | KOtBu | DMSO, 100°C, 1h | Polysubstituted 4-aminoquinoline | 78 | cardiff.ac.uk |

| Aza-Michael/Annulation | 2-Amino-3,5-dibromobenzonitrile + 1,3-Diphenylprop-2-yn-1-one | KOtBu | DMSO, 100°C, 1h | Polysubstituted 4-aminoquinoline | 74 | cardiff.ac.uk |

| Nucleophilic Substitution/Cyclization | 2-Bromobenzonitrile + 2-Aminophenol | K₃PO₄ | DMF, 100°C, 6h | Dibenzo[b,f] evitachem.comchemicalbook.comoxazepin-11-amine | 17 | rsc.org |

In recent years, a strong emphasis has been placed on developing environmentally benign synthetic methodologies. "On-water" reactions and the use of sustainable reagents are at the forefront of this movement. These protocols often lead to enhanced reaction rates and selectivities while minimizing the use of hazardous organic solvents.

A practical and versatile "on-water" protocol has been established for the synthesis of quinazolinones and 2,3-dihydroquinazolin-4(1H)-ones, using o-bromobenzonitrile as a starting material. researchgate.netresearchgate.net The reaction involves the condensation of o-bromobenzonitriles, aldehydes, and aqueous ammonia. researchgate.net It was discovered that both water and air are crucial for the formation of the oxidized quinazolinone products. researchgate.netresearchgate.net This method highlights a green approach that leverages water as the reaction medium and air as a benign oxidant. researchgate.net The protocol is also effective with o-aminobenzonitrile as a starting material for producing dihydroquinazolinones. researchgate.net

Another significant advancement in sustainable chemistry is the utilization of carbon dioxide (CO₂) as a C1 building block. A green method for the conversion of CO₂ has been developed for the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile. nih.gov This reaction is efficiently catalyzed by alcohol amines, such as diethanolamine (B148213) (DEA), in water. nih.gov Under optimized conditions of 1 MPa of CO₂ pressure at 100°C, the desired product can be obtained in a 94% yield. nih.gov Water plays a dual role as both the solvent and a co-catalyst in this transformation, which avoids the need for organic solvents and expensive or harsh reagents. nih.gov The catalyst can also be recovered and reused multiple times without a significant loss in activity, further enhancing the sustainability of the process. nih.gov

| Protocol | Substrates | Catalyst/Conditions | Product Type | Key Sustainable Feature | Reference |

|---|---|---|---|---|---|

| "On-Water" Synthesis | o-Bromobenzonitrile, Aldehydes, Aqueous Ammonia | Water, Air | Quinazolinones | Use of water as solvent and air as oxidant | researchgate.netresearchgate.net |

| CO₂ Conversion | 2-Aminobenzonitrile + CO₂ | Diethanolamine (DEA), Water | Quinazoline-2,4(1H,3H)-dione | Use of water as solvent and CO₂ as C1 source; recyclable catalyst | nih.gov |

Mechanistic Insights and Reactivity Investigations of 2 Amino 6 Bromobenzonitrile

Exploration of Reaction Pathways and Transition States

The transformation of 2-Amino-6-bromobenzonitrile can proceed through various reaction pathways, largely dependent on the reagents and conditions employed. Aza-Michael addition followed by intramolecular annulation is a key pathway observed in reactions with ynones, promoted by a base in a transition-metal-free environment. cardiff.ac.uk This sequence leads to the formation of polysubstituted 4-aminoquinolines. cardiff.ac.uk The proposed mechanism involves the deprotonation of the amino group, facilitating a nucleophilic attack on the ynone to generate a reactive enolic-allene intermediate. cardiff.ac.uk This intermediate then undergoes C-cyclization and subsequent aromatization to yield the final quinoline (B57606) product. cardiff.ac.uk Control experiments using radical scavengers like TEMPO have confirmed that these reactions typically proceed via an ionic pathway rather than a radical one. cardiff.ac.uk

In other transformations, such as those involving nucleophilic substitution, the bromine atom can act as a leaving group. This is particularly relevant in palladium-catalyzed cross-coupling reactions. chemscene.com The reaction of this compound with 2-aminophenol, for instance, can lead to the formation of dibenzoxazepinamines. rsc.org The proposed pathway for this type of reaction begins with a base-promoted nucleophilic substitution to form an aryl ether intermediate, which is then followed by the addition of the amino group to the cyano group. rsc.org

Electronic and Steric Effects on Reaction Outcomes

The reactivity of this compound is significantly influenced by both electronic and steric factors. The amino group, being an electron-donating group, can affect the electron density of the aromatic ring and influence the regioselectivity of reactions. smolecule.com Conversely, the bromine atom and the cyano group are electron-withdrawing, which also impacts the molecule's reactivity.

In the synthesis of dibenzoxazepinamines from substituted 2-fluorobenzonitriles and 2-aminophenols, it has been observed that electron-withdrawing groups on the benzonitrile (B105546) ring have a positive effect on the reaction yield compared to electron-donating groups. rsc.org This suggests that the electronic nature of the substituents plays a crucial role in the nucleophilic substitution step. rsc.org

Steric hindrance is another critical factor. The position of substituents on the benzonitrile ring can dramatically affect reaction outcomes. rsc.org For example, a trace amount of the desired product was obtained from 2-amino-6-fluorobenzonitrile (B142694) and 2-aminophenol, which can be attributed to the steric and electronic effects of the substituents on the nucleophilic substitution and the subsequent nucleophilic addition of the amino group to the cyano group. rsc.org In palladium-catalyzed cyanation reactions, steric effects from pre-existing substituents can influence the regioselectivity of the incoming group. smolecule.com

Kinetic and Thermodynamic Parameters of this compound Transformations

The kinetics of reactions involving aminobenzonitriles are influenced by various factors, including the nature of the reactants, solvent, and temperature. In the synthesis of 4-aminoquinolines, the reaction of ynones with 2-aminobenzonitriles in DMSO at 140°C for 2 hours leads to good to excellent yields. cardiff.ac.uk

Photoredox catalysis provides another avenue to study the kinetics of reactions involving bromoarenes. For instance, the dehalogenation of 4-bromobenzonitrile (B114466) using a photoredox catalyst can be monitored to understand the reaction kinetics. nih.gov The rate of these reactions can be influenced by factors such as the presence of a sacrificial electron donor and the specific photocatalyst used. nih.govrsc.org Kinetic simulations can be employed to model the reaction progress and support proposed mechanistic pathways. nih.gov

Side Reactions and Product Selectivity in Complex Syntheses

In complex syntheses involving this compound, the potential for side reactions is a significant consideration that can impact product selectivity and yield. For example, in bromination reactions, over-bromination can occur, leading to the formation of polybrominated derivatives. smolecule.comresearchgate.net Another common side reaction is the hydrolysis of the nitrile group to an amide, especially under harsh reaction conditions.

The choice of reagents and reaction conditions is crucial for controlling selectivity. For instance, using N-Bromosuccinimide (NBS) as a brominating agent has been shown to provide better selectivity and fewer side products compared to elemental bromine. In the synthesis of 4-aminoquinolines, the reaction of 2-aminobenzonitriles with 2-haloarylynones can lead to N-arylquinolones as the sole product via an SNAr mechanism, indicating that nucleophilic substitution on the halogen is more favorable than a nucleophilic attack on the cyano group under those conditions. cardiff.ac.uk

In the transfer hydrogenation of benzonitriles, the formation of secondary imines and secondary amines can be a challenge to selectivity. acs.org The choice of hydrogen donor and catalyst system is critical to steer the reaction towards the desired primary amine product. acs.org

Computational Chemistry in Elucidating this compound Reactivity

Computational chemistry serves as a powerful tool for gaining deeper insights into the reactivity of this compound. smolecule.com Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometries, electronic properties, and reaction mechanisms.

Applications of 2 Amino 6 Bromobenzonitrile in Complex Organic Synthesis

Construction of Biologically Relevant Heterocyclic Systems

The inherent reactivity of the functional groups in 2-Amino-6-bromobenzonitrile provides a powerful platform for the synthesis of various fused heterocyclic compounds, many of which are core scaffolds in medicinal chemistry.

Synthesis of Indazoles and Quinazolinones

Indazoles: The indazole nucleus is a prominent feature in numerous pharmacologically active compounds. A general and efficient two-step synthesis of substituted 3-aminoindazoles commences from 2-bromobenzonitriles. bldpharm.comacs.org This method involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. This approach offers a valuable alternative to the traditional SNAr reaction of hydrazine (B178648) with ortho-fluorobenzonitriles. bldpharm.com The initial palladium-catalyzed C-N bond formation between the 2-bromobenzonitrile (B47965) and a hydrazone is a key step, leading to an intermediate that readily undergoes cyclization to furnish the indazole ring system.

Quinazolinones: The quinazolinone scaffold is another privileged structure in drug discovery. While direct synthesis from this compound is less commonly documented, the closely related 2-aminobenzonitriles are extensively used. For instance, various quinazolinones can be produced through a palladium-catalyzed carbonylation reaction of 2-aminobenzonitriles and aryl bromides. diva-portal.org This cascade reaction proceeds through aminocarbonylation, hydration of the nitrile, and subsequent cyclization. diva-portal.org Another approach involves the "on-water" synthesis of quinazolinones from o-bromobenzonitriles, aldehydes, and aqueous ammonia, highlighting a green chemistry perspective. chemscene.com

| Heterocycle | Starting Material | Key Reagents/Catalysts | General Method | Reference |

|---|---|---|---|---|

| 3-Aminoindazoles | 2-Bromobenzonitriles | Palladium catalyst, Benzophenone hydrazone, Acid | Two-step: Pd-catalyzed arylation followed by deprotection/cyclization. | bldpharm.comacs.org |

| Quinazolinones | 2-Aminobenzonitriles | Palladium catalyst, Aryl bromides, CO | Cascade reaction: Aminocarbonylation, nitrile hydration, and cyclization. | diva-portal.org |

| Quinazolinones | o-Bromobenzonitriles | CuCl2, l-proline, Aqueous ammonia | "On-water" multicomponent reaction. | chemscene.com |

Formation of Quinolines, Naphthyridines, and Acridines

Quinolines: The quinoline (B57606) scaffold is central to a multitude of natural products and synthetic drugs. bldpharm.com The synthesis of quinoline derivatives can be achieved from aminobenzonitriles. For example, polysubstituted 4-aminoquinolines are accessible through a transition-metal-free, base-promoted one-pot reaction of 2-aminobenzonitriles with ynones. lookchem.com This reaction proceeds via a sequential aza-Michael addition and intramolecular annulation. lookchem.com Palladium catalysis also plays a crucial role in quinoline synthesis, such as the annulation of o-iodoanilines with propargyl alcohols. nih.gov

Naphthyridines: Naphthyridines, which are isomeric with quinolines, are also important nitrogen-containing heterocycles. The synthesis of 1,8-naphthyridine (B1210474) derivatives can be accomplished from 2-aminonicotinonitrile, a close structural analog of 2-aminobenzonitrile (B23959), by reacting it with various ynones. lookchem.com This reaction proceeds smoothly to afford the corresponding 4-amino-1,8-naphthyridine derivatives in good yields. lookchem.com

Acridines: Acridine derivatives are known for their wide range of biological activities. A practical one-pot, two-stage synthetic route to valuable 9-aminoacridines has been developed starting from readily available 2-bromobenzonitriles and arylamines. ajrconline.org This process involves a Buchwald-Hartwig coupling reaction followed by an acid-mediated cycloaromatization. ajrconline.org This methodology has been successfully applied to the gram-scale synthesis of important drug scaffolds. ajrconline.org

| Heterocycle | Starting Material | Key Reagents/Catalysts | General Method | Reference |

|---|---|---|---|---|

| 4-Aminoquinolines | 2-Aminobenzonitriles | Ynones, K-Ot-Bu | Base-promoted aza-Michael addition and annulation. | lookchem.com |

| 4-Amino-1,8-naphthyridines | 2-Aminonicotinonitrile | Ynones, K-Ot-Bu | Base-promoted aza-Michael addition and annulation. | lookchem.com |

| 9-Aminoacridines | 2-Bromobenzonitriles | Arylamines, Pd catalyst, Acid | One-pot Buchwald-Hartwig amination and cycloaromatization. | ajrconline.org |

Benzothiazole (B30560) Framework Generation

The benzothiazole ring is a key structural motif in many biologically active compounds. The classical synthesis of 2-aminobenzothiazoles often involves the reaction of substituted anilines with a thiocyanate (B1210189) source in the presence of an oxidizing agent. For example, 2-amino-6-bromobenzothiazole (B93375) can be synthesized from 4-bromoaniline (B143363) and potassium thiocyanate using bromine in acetic acid. ajrconline.org While this method does not directly use this compound, it demonstrates a route to the corresponding 6-bromo-substituted benzothiazole. A related synthesis involves the use of 2,6-dibromoaniline (B42060) as a starting material for the regioselective synthesis of 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole. nih.gov More generally, 2-substituted benzothiazoles can be prepared via the condensation of 2-aminothiophenol (B119425) with various electrophiles such as nitriles.

Development of Advanced Synthetic Intermediates and Building Blocks

This compound serves not only as a direct precursor to complex heterocycles but also as a starting point for the synthesis of more elaborate building blocks. These advanced intermediates can then be used in fragment-based drug discovery and the synthesis of targeted molecular libraries. For instance, the bromine atom in this compound can be displaced by various nucleophiles to introduce further diversity. An example is the synthesis of 2-amino-3-bromobenzonitrile (B168645) from 2,6-dibromoaniline and copper(I) cyanide, which can then be used to create a variety of substituted benzonitriles. diva-portal.org The development of such building blocks is crucial for accessing novel chemical space in medicinal chemistry programs.

Divergent Synthesis Strategies from the this compound Nucleus

The presence of three distinct functional groups on the this compound scaffold allows for divergent synthesis strategies, where a single starting material can be elaborated into a variety of structurally diverse products. The choice of reagents and reaction conditions can selectively target one functional group over the others, leading to different heterocyclic cores.

For example, the amino and nitrile groups can participate in cyclization reactions to form quinazolines, while the amino and bromo groups can be involved in palladium-catalyzed reactions to form acridines. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up new avenues for derivatization. This divergent approach is highly valuable in the construction of compound libraries for high-throughput screening and the exploration of structure-activity relationships. The ability to generate a wide range of complex molecules from a single, readily available starting material underscores the importance of this compound in modern organic synthesis. diva-portal.org

Medicinal Chemistry and Pharmacological Relevance of 2 Amino 6 Bromobenzonitrile Derivatives

Design and Synthesis of Potential Therapeutic Agents

The structural framework of 2-amino-6-bromobenzonitrile is a key building block in the synthesis of complex molecules, particularly fused heterocyclic systems like quinazolinones. A common synthetic strategy involves the hydrolysis of the nitrile group to an amide, followed by cyclization reactions. For instance, 2-amino-6-bromobenzamide, derived from the hydrolysis of this compound, can be used to synthesize dihydroquinazolinone analogues. nih.gov

One established synthetic route starts with commercially available 2-amino-bromobenzonitrile derivatives. For example, 2-amino-5-bromobenzonitrile (B185297) can undergo a Grignard reaction with phenylmagnesium bromide, followed by trapping the resulting adduct with methyl chloroformate to yield a 6-bromo-4-phenylquinazolin-2(1H)-one intermediate. nih.gov This two-step process is flexible and can be optimized for both yield and safety by selecting appropriate solvents like tetrahydrofuran (B95107) (THF). nih.gov Another approach involves the reaction of 2-aminobenzonitrile (B23959) with a cyclic ketone, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂), in a Friedländer-type condensation to produce tacrine (B349632) derivatives. muni.cz

Furthermore, this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In this process, the bromo-substituent is reacted with a substituted phenylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding 3-arylethynyl-[1,1′-biphenyl]-2-carbonitrile derivatives. chemicalbook.com The synthesis can also begin with precursors like 2-amino-6-chlorobenzonitrile, which is reacted with piperidine (B6355638) derivatives in a nucleophilic substitution reaction to create compounds such as 2-Amino-6-(1-piperidinyl)benzonitrile. evitachem.com

Inhibition of Receptor Tyrosine Kinases (RTKs) and Anticancer Research

Derivatives of aminobenzonitriles are recognized for their potential as anticancer agents, largely through the inhibition of receptor tyrosine kinases (RTKs). RTKs are crucial cell surface receptors that regulate key cellular processes like proliferation, differentiation, and survival. Their dysregulation is a common feature in many cancers, making them a prime target for therapeutic intervention.

The isomeric compound, 2-amino-5-bromo-benzonitrile, has been explicitly used as a heterocyclic building block in the synthesis of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one-based compounds, which act as multi-targeted RTK inhibitors with demonstrated anticancer activity. lookchem.combiomol.com Preliminary investigations into various nitrile compounds have suggested potential anticancer properties, encouraging further research into derivatives of this compound. The design of such inhibitors often focuses on creating molecules that can fit into the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling. For example, various trisubstituted pyrido[3,4-d]pyrimidine (B3350098) derivatives have been synthesized and shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key RTK, including its mutated forms that confer resistance to standard therapies. nih.gov

The anticancer potential of these derivatives is not limited to RTK inhibition. Zephycandidine A, an alkaloid whose analogues can be synthesized from ortho-bromobenzonitriles, has been shown to induce moderate cell death in cancer cell lines. mdpi.com Synthetic analogues of this natural product demonstrated an increased capacity to induce cell death in leukemic cells, primarily through the intrinsic apoptosis pathway, while having less effect on healthy cells. mdpi.com

Modulation of Chromatin Remodeling Complexes: PBRM1 Bromodomain Inhibitors

Chromatin remodeling complexes are essential for regulating gene expression, and their dysfunction is implicated in diseases like cancer. Polybromo-1 (PBRM1), a subunit of the PBAF chromatin remodeling complex, contains six bromodomains that recognize acetylated lysine (B10760008) residues on histones. nih.gov PBRM1's role can be either as a tumor suppressor or promoter depending on the cancer type. nih.gov

Fragment-based screening using nuclear magnetic resonance (NMR) has identified this compound as a key starting material for developing selective inhibitors of the PBRM1 bromodomains. nih.gov Specifically, it is used in the synthesis of a 2-phenyldihydroquinazolinone scaffold, which has shown inhibitory activity against the second bromodomain of PBRM1 (PBRM1-BD2). nih.gov

The general synthesis involves hydrolyzing this compound to 2-amino-6-bromobenzamide, which is then further reacted to create the dihydroquinazolinone core. nih.gov Structure-activity relationship studies have shown that modifications to this core can significantly enhance potency and selectivity. For instance, adding a chlorine atom at the C-5 position of the dihydroquinazolinone scaffold increased potency more than four-fold against PBRM1-BD2. nih.gov Further optimization by adding methyl groups to the phenyl ring at the 2-position of the quinazolinone also led to a greater than four-fold improvement in inhibition. nih.gov These findings highlight the utility of the this compound scaffold in creating potent and selective chemical probes to study the biology of PBRM1. nih.gov

Interactions with Drug-Metabolizing Enzymes (e.g., Cytochrome P450)

Evaluating the interaction of potential drug candidates with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is a critical step in drug discovery. cas.czmdpi.com CYPs are the primary enzymes involved in the phase I metabolism of a vast array of xenobiotics, including most drugs. mdpi.compensoft.net Inhibition of these enzymes can lead to adverse drug-drug interactions, altering the pharmacokinetics of co-administered medications. nih.gov

While direct studies on this compound are limited, research on structurally related heterocyclic compounds provides insight into potential interactions. For example, various 2,6,9-trisubstituted purine (B94841) kinase inhibitors, which can be synthesized from similar building blocks, have been evaluated for their effects on nine important human liver microsomal CYP enzymes. cas.cz In one study, a selective FLT3-ITD kinase inhibitor, BPA-302, was found to inhibit CYP2C19, reducing its activity to 22% of its original value at the highest concentration tested. cas.cz Molecular docking studies corroborated these findings, showing that the compound could bind to the active sites of CYP2C19 and CYP2D6. cas.cz

Furthermore, 2-amino-5-bromo-benzonitrile is used to create copper-ligand coordination complexes. lookchem.combiomol.com Studies on other binuclear copper complexes have shown that they can interact with and inhibit multiple CYP enzymes, including CYP2C8, CYP2D6, and CYP3A4. mdpi.com These examples underscore the importance of assessing CYP inhibition for any therapeutic agent derived from the this compound scaffold to ensure a favorable safety profile.

Structure-Activity Relationship (SAR) Studies and Ligand Efficiency in this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For derivatives of this compound, SAR has been crucial in optimizing their potency and selectivity for various targets.

In the development of PBRM1 bromodomain inhibitors, extensive SAR studies were conducted on the dihydroquinazolinone scaffold. nih.gov These studies revealed key structural features that govern inhibitory activity.

Halogen Substitution: Adding a chlorine atom at the C-5 position of the dihydroquinazolinone core (compound 11 ) resulted in a more than 4-fold increase in potency against PBRM1-BD2 compared to the unsubstituted parent compound (5 ). nih.gov

Phenyl Ring Substitution: The substitution pattern on the phenyl ring at the 2-position of the quinazolinone was explored. Adding methyl groups at the ortho or meta positions (compounds 15 and 16 ) led to a greater than 4-fold improvement in PBRM1-BD2 inhibition. nih.gov

| Compound | Modification | IC50 (µM) for PBRM1-BD2 | Fold Improvement vs. Cmpd 5 |

|---|---|---|---|

| 5 | Parent Scaffold | 4.2 ± 1.3 | - |

| 11 | Chlorine at C-5 | 1.0 ± 0.2 | >4x |

| 15 | Ortho-methyl on Phenyl Ring | 0.2 ± 0.04 | >4x (vs Cmpd 11) |

| 16 | Meta-methyl on Phenyl Ring | 0.26 ± 0.04 | >4x (vs Cmpd 11) |

Ligand efficiency (LE) is another critical metric used in drug discovery to assess the binding energy per atom of a ligand, helping to prioritize fragments and lead compounds for optimization. nih.govsci-hub.se The tightest binding fragment identified in the PBRM1 inhibitor screen, a 2-phenyldihydroquinazolinone, had a dissociation constant (Kd) of 45.3 µM and a ligand efficiency of 0.31. nih.gov Such metrics are invaluable for guiding the efficient evolution of small fragments into potent drug leads. sci-hub.se

Exploratory Studies of Other Biological Activities (e.g., Anthelmintic Properties)

The chemical versatility of the this compound scaffold has prompted exploratory studies into other potential therapeutic applications beyond cancer and chromatin modulation.

Derivatives of benzonitrile (B105546) have been noted for potential antimicrobial properties. Additionally, research into fused heterocyclic systems has revealed other biological activities. For example, a series of 1,2-dihydroquinazolin-2-ones, synthesized from the related starting material 2-amino-5-bromobenzonitrile, were evaluated for their activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov The lead compound in this series demonstrated selective inhibition of parasite proliferation. nih.gov

Furthermore, while not directly synthesized from this compound, studies on 2-amino-6-substituted benzothiazoles have shown that these structures can possess anthelmintic activity. researchgate.net A series of these compounds were synthesized and tested against earthworms, with some derivatives showing activity comparable to the standard drug mebendazole. researchgate.net This suggests that the broader class of substituted 2-aminobenzol-scaffolds could be a fruitful area for the discovery of new anthelmintic agents.

Advanced Characterization and Analytical Methodologies in 2 Amino 6 Bromobenzonitrile Research

High-Resolution Spectroscopic Techniques (NMR, IR, Mass Spectrometry) for Structural Elucidation

The definitive identification of 2-Amino-6-bromobenzonitrile relies on a combination of spectroscopic methods, each providing unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of the molecule. In ¹H NMR, the aromatic protons exhibit distinct chemical shifts and coupling patterns that confirm the 1,2,3-substitution on the benzene (B151609) ring. The amino (-NH₂) protons typically appear as a broad singlet. In ¹³C NMR, distinct signals are observed for each of the seven carbon atoms, including the characteristic quaternary carbons of the cyano and bromo-substituted positions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. apolloscientific.co.uk The spectrum of this compound will show characteristic absorption bands. Key vibrational frequencies include the N-H stretching of the primary amine, the sharp and strong C≡N stretch of the nitrile group, and various C-H and C=C stretching and bending vibrations from the aromatic ring. The C-Br stretch is typically found in the fingerprint region at lower wavenumbers. A vapor phase IR spectrum is also available for this compound. nih.gov

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places (Monoisotopic Mass: 195.96361 Da). nih.gov A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺ and M+2⁺) in a roughly 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated for different adducts. uni.lu

| Technique | Observed Feature | Typical Value/Region | Inference |

| ¹H NMR | Chemical Shifts (δ) | Aromatic region (approx. 6.5-7.5 ppm), Amine protons (broad singlet) | Confirms the number and environment of hydrogen atoms on the aromatic ring. |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons, Nitrile carbon (approx. 115-120 ppm), C-NH₂, C-Br | Confirms the presence of 7 distinct carbon environments. |

| IR Spectroscopy | N-H stretch (amine) | 3300-3500 cm⁻¹ (typically two bands) | Presence of a primary amine (-NH₂) group. |

| C≡N stretch (nitrile) | 2220-2260 cm⁻¹ (sharp, strong) | Presence of a nitrile (-C≡N) group. nih.gov | |

| C-Br stretch | 500-600 cm⁻¹ | Presence of a carbon-bromine bond. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 196 and 198 (approx. 1:1 ratio) | Confirms molecular weight and presence of one bromine atom. nih.gov |

| Exact Mass | 195.96361 Da | Confirms elemental formula C₇H₅BrN₂. nih.gov |

Chromatographic Method Development for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used extensively for real-time reaction monitoring. A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. google.com By comparing the spots of the reaction mixture to those of the starting materials and standards, chemists can quickly determine if the starting material is being consumed and if the product is forming. This allows for the timely quenching or adjustment of reaction conditions.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful quantitative techniques for determining the purity of a sample and for precise reaction monitoring. bldpharm.comgoogle.com A common method for analyzing compounds like this compound involves reverse-phase (RP) chromatography. sielc.com In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid additive like phosphoric acid or formic acid to improve peak shape. sielc.com The compound is detected as it elutes from the column, most commonly by a UV detector. By integrating the area of the product peak relative to all peaks in the chromatogram, a purity value (e.g., >98%) can be established. chemscene.com This method is also scalable for the isolation of impurities via preparative separation. sielc.com

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |

| TLC | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 10:1 to 5:1 v/v) google.com | UV Light (254 nm) | Rapid, qualitative monitoring of reaction progress. |

| HPLC/UPLC | Reverse Phase (e.g., C18) | Acetonitrile / Water with acid (e.g., H₃PO₄ or HCOOH) sielc.com | UV Spectroscopy | Quantitative purity assessment, precise reaction kinetics, impurity profiling. google.com |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. While a specific crystal structure for this compound is not publicly available, analysis of closely related bromobenzonitrile derivatives provides insight into the expected structural features. rsc.orgbiosynth.com

An X-ray diffraction analysis of this compound would be expected to:

Confirm Connectivity: Unambiguously verify the substitution pattern on the benzene ring.

Determine Molecular Geometry: Provide precise measurements of bond lengths, bond angles, and torsion angles. For instance, it would confirm the planarity of the benzene ring and the linear geometry of the C-C≡N moiety.

Analyze Intermolecular Interactions: Reveal how molecules pack in the solid state. Key interactions would likely include intermolecular hydrogen bonds between the amino group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule. Furthermore, non-bonded C≡N···Br halogen interactions, a recognized packing feature in bromo-benzonitrile crystals, would likely be observed. researchgate.net

| Structural Parameter | Expected Finding from X-ray Crystallography |

| Molecular Conformation | A largely planar structure with slight pyramidalization at the amine nitrogen. |

| Bond Lengths & Angles | Values consistent with sp² and sp hybridized carbons; confirmation of C-Br, C-N, and C≡N bond lengths. |

| Intermolecular Packing | Formation of supramolecular structures guided by hydrogen bonding (N-H···N≡C) and halogen bonding (C-Br···N≡C). biosynth.comresearchgate.net |

| Unit Cell | Determination of the crystal system, space group, and unit cell dimensions. |

Biophysical Methods for Ligand-Target Interaction Profiling (e.g., Protein-Detected NMR Fragment Screening)

As a versatile building block, this compound is used in the synthesis of more complex molecules intended for biological applications, such as quinazoline (B50416) derivatives. googleapis.comchemicalbook.com The core structure itself can be considered a "fragment" in the context of Fragment-Based Drug Discovery (FBDD). Biophysical methods are crucial for screening such fragments to identify low-affinity binders to a protein target, which can then be optimized into potent leads.

Protein-Detected NMR Fragment Screening is a primary tool for this purpose. In techniques like Saturation Transfer Difference (STD-NMR) or Water-Ligand Observed with Gradient SpectroscopY (WaterLOGSY), the protein is observed indirectly through its interaction with potential ligands. A solution containing the target protein is mixed with a small molecule fragment, like a derivative of this compound.

In STD-NMR , the protein is selectively saturated with radiofrequency pulses. If a fragment binds, this saturation is transferred to it and can be detected as a decrease in the fragment's NMR signal intensity, confirming an interaction.

These methods are highly sensitive to weak, transient binding events, which are characteristic of initial fragment hits. Identifying a binding interaction between a this compound-derived fragment and a protein of interest provides a validated starting point for medicinal chemistry optimization.

While direct screening data for this compound is not reported, its role as a precursor for bioactive compounds makes its derivatives ideal candidates for such biophysical profiling campaigns. googleapis.com

In Situ Reaction Monitoring and Process Analytical Technologies for Optimization

Process Analytical Technology (PAT) involves the use of real-time, in-situ analytical methods to monitor and control manufacturing processes. For the synthesis of or reactions using this compound, these technologies offer a way to gain deep mechanistic understanding and optimize reaction conditions for improved yield, purity, and safety.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy , often using an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction vessel, is a powerful PAT tool. scispace.com It allows for the continuous tracking of reactant, intermediate, and product concentrations by monitoring their characteristic IR absorption bands over time. For example, in a reaction involving this compound, one could monitor the disappearance of a reactant's peak or the appearance of a product's peak to generate a real-time kinetic profile. rsc.org This data is invaluable for determining reaction endpoints, identifying the formation of transient intermediates, and understanding the impact of variables like temperature or catalyst loading. scispace.comrsc.org

In Situ NMR Spectroscopy can also be employed, particularly in photocatalytic or complex multi-component reactions. mpg.de By placing the reaction tube inside an NMR spectrometer equipped with a light source (LED-NMR), it is possible to monitor all NMR-active species simultaneously without sampling. This can help identify product inhibition or catalyst deactivation by comparing reaction profiles at different stages of the reaction. mpg.de These advanced monitoring techniques replace traditional low-data methods (like TLC) with high-density data streams, enabling rapid and robust process development and optimization.

| PAT Tool | Principle | Application in this compound Chemistry |

| In Situ FTIR (ReactIR) | An ATR probe is inserted into the reactor to continuously collect IR spectra of the reaction mixture. scispace.com | Real-time tracking of reactant consumption and product formation; kinetic analysis; endpoint determination. rsc.org |

| In Situ NMR | The reaction is run directly inside an NMR spectrometer, allowing for periodic or continuous acquisition of spectra. mpg.de | Mechanistic studies; identification of intermediates and byproducts; analysis of complex reaction mixtures without sampling. |

Future Perspectives and Emerging Research Directions for 2 Amino 6 Bromobenzonitrile

Novel Catalytic Systems for Enhanced Transformations

The development of more efficient and selective catalytic systems is paramount for expanding the synthetic utility of 2-amino-6-bromobenzonitrile. While palladium- and copper-catalyzed reactions are established, future research is geared towards creating catalysts with higher turnover numbers, broader substrate scope, and milder reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to functionalize the aryl bromide portion of the molecule. chemicalbook.comnih.gov Future work will likely focus on developing new phosphine (B1218219) ligands that can enhance the catalytic activity and selectivity of palladium complexes, especially for challenging substrates. nih.gov For instance, the design of biarylphosphine ligands has already shown promise in improving the coupling of electron-deficient heterocyclic substrates. nih.gov

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a cost-effective alternative to palladium-based systems for C-N, C-O, and C-S bond formation. thieme-connect.comnih.gov Research is ongoing to develop ligand-free copper-catalyzed methods for cyclization reactions, which would provide a more environmentally friendly and economical route to valuable heterocyclic compounds like benzimidazoles from o-bromoarylamines and nitriles. rsc.org The use of ligands like 8-hydroxyquinoline (B1678124) and various amino acids has been shown to facilitate these reactions under milder conditions. nih.gov

Furthermore, the exploration of other transition metal catalysts beyond palladium and copper could unlock new reaction pathways and provide access to novel derivatives of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical production. evitachem.com Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates more safely.

Continuous flow reactors can be employed to optimize reaction conditions for transformations involving this compound, leading to improved yields and purity. evitachem.com For example, the use of immobilized palladium catalysts in microfluidic reactors has been shown to be effective for Suzuki-Miyaura coupling reactions, with the potential for catalyst reuse and reduced metal contamination in the final product. researchgate.net The development of safer continuous flow processes for reactions such as the chemoselective reduction of nitroarenes to anilines further highlights the potential of this technology. scihorizon.com

Automated synthesis platforms, guided by machine learning algorithms, can accelerate the discovery of new reactions and the optimization of existing ones. These systems can rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation involving this compound.

Exploitation in Materials Science and Functional Molecule Development

The unique electronic and structural properties of this compound make it an attractive building block for the development of advanced materials and functional molecules. Its derivatives have potential applications in organic electronics, such as in the synthesis of aggregation-induced emission (AIE) luminogens for organic light-emitting diodes (OLEDs).

The amino and nitrile functional groups provide sites for further chemical modification, allowing for the synthesis of a wide range of complex molecules with tailored properties. For example, this compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. acs.orgacs.org Its use as a starting material for the synthesis of substituted 3-aminoindazoles has been demonstrated. acs.orgacs.org

Future research will likely explore the incorporation of this compound derivatives into polymers, metal-organic frameworks (MOFs), and other functional materials to harness their unique optical, electronic, and biological properties.

Predictive Modeling and Artificial Intelligence in Compound Design and Reaction Discovery

Predictive modeling and artificial intelligence (AI) are poised to revolutionize the way chemists design new molecules and discover novel reactions. neurips.ccaxxam.com These computational tools can be applied to this compound to accelerate research and development.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations involving this compound. neurips.ccbeilstein-journals.org This can help chemists to prioritize experiments and avoid unproductive reaction pathways. For instance, AI can be used to predict the regioselectivity of reactions and the optimal conditions for a desired transformation. rsc.org

Q & A

Q. Example Protocol :

Protect amino group (Boc anhydride, DCM, 0°C).

Perform Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C).

Deprotect (TFA/DCM) to yield functionalized derivatives .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:

Bromine’s electronegativity and leaving-group ability enable:

Q. Comparative Reactivity :

| Reaction Type | Bromine Efficiency | Fluorine Analogue () |

|---|---|---|

| Suzuki Coupling | High (k ≈ 10⁻³ s⁻¹) | Low (fluorine inert) |

| Nucleophilic Aromatic Substitution | Moderate | Negligible |

Bromine enhances reactivity compared to electron-withdrawing groups (e.g., -F) .

Advanced: What best practices ensure purity and reproducibility in synthetic workflows?

Answer:

- Analytical Validation : Use HPLC (C18 column, MeCN/H₂O mobile phase) and TLC (silica, UV detection) to monitor reactions .

- Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol/water).

- Documentation : Record lot-specific impurities (e.g., residual solvents via GC-MS) .

Critical Step : Pre-dry solvents (MgSO₄) and reagents (molecular sieves) to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.